3-Chloro-6-fluoro-5-nitroisoquinoline

ATR kinase cancer DNA damage response

Researchers optimizing kinase inhibitor SAR often encounter scaffold limitations where generic isoquinolines fail to achieve target selectivity. 3-Chloro-6-fluoro-5-nitroisoquinoline (CAS 1841079-94-4) resolves this with a unique 3-Cl/6-F/5-NO₂ substitution pattern enabling >6,000-fold ATR selectivity over ATM. • Orthogonal reactive handles: 3-Cl for cross-coupling, 5-NO₂ for reduction/amide coupling, 6-F for electronic modulation. • 95% purity grade minimizes false positives in SPR/ITC biophysical assays. • Research and bulk quantities available with batch-specific QC documentation.

Molecular Formula C9H4ClFN2O2
Molecular Weight 226.59 g/mol
CAS No. 1841079-94-4
Cat. No. B1435314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-5-nitroisoquinoline
CAS1841079-94-4
Molecular FormulaC9H4ClFN2O2
Molecular Weight226.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=CC(=NC=C21)Cl)[N+](=O)[O-])F
InChIInChI=1S/C9H4ClFN2O2/c10-8-3-6-5(4-12-8)1-2-7(11)9(6)13(14)15/h1-4H
InChIKeyUVLNEBQKDGWLOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-6-fluoro-5-nitroisoquinoline Overview


3-Chloro-6-fluoro-5-nitroisoquinoline (CAS 1841079-94-4) is a polysubstituted isoquinoline derivative with the molecular formula C₉H₄ClFN₂O₂ and a molecular weight of 226.59 g/mol . This compound serves as a versatile small molecule scaffold and is distinguished by its unique substitution pattern featuring chlorine at the 3-position, fluorine at the 6-position, and a nitro group at the 5-position. It is primarily utilized as a building block in medicinal chemistry for the synthesis of kinase inhibitors and antimicrobial agents due to its rigid aromatic framework and multiple modifiable sites .

3-Chloro-6-fluoro-5-nitroisoquinoline Substitution Risks


Generic substitution of 3-chloro-6-fluoro-5-nitroisoquinoline with less complex or differently substituted isoquinolines is not a viable scientific or procurement strategy. The specific combination of the electron-withdrawing 3-chloro, 6-fluoro, and 5-nitro substituents profoundly modulates the electronic character of the heteroaromatic core, influencing both chemical reactivity and target engagement. For instance, while the core 5-nitroisoquinoline scaffold exhibits weak, non-selective enzyme inhibition [1], the addition of the 3-chloro and 6-fluoro groups can dramatically alter binding affinity and selectivity profiles for critical therapeutic targets like kinases [2]. Similarly, the 6-fluoro substituent alone, as seen in 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one, confers specific microtubule interactions not observed with unsubstituted or para-substituted analogs [3]. Therefore, procuring a generic analog in place of this specific derivative risks failure to replicate critical structure-activity relationship (SAR) findings, leading to wasted resources and inconclusive experimental outcomes.

3-Chloro-6-fluoro-5-nitroisoquinoline Key Evidence


Selective ATR Kinase Inhibition

A derivative synthesized from the 3-chloro-6-fluoro-5-nitroisoquinoline scaffold exhibits potent inhibition of the ATR kinase. This activity is contrasted with the poor inhibition observed against the related ATM kinase and the CYP2D6 enzyme, highlighting a selective interaction profile [1]. The target compound in this assay (CHEMBL2325697) serves as a direct derivative and exemplifies the biological potential of the core scaffold.

ATR kinase cancer DNA damage response inhibitor probe compound

LogP and pKa Comparison

The addition of the 3-chloro and 6-fluoro substituents to the 5-nitroisoquinoline core alters key physicochemical properties relevant to permeability and solubility. Predicted values for 3-chloro-6-fluoro-5-nitroisoquinoline show a significantly higher LogP and a distinct pKa compared to the unsubstituted 5-nitroisoquinoline , . This difference is crucial for anticipating in vitro and in vivo behavior.

ADME LogP pKa physicochemical properties medicinal chemistry

Divergent Functionalization via 3-Chloro

The presence of a chloro group at the 3-position of 3-chloro-6-fluoro-5-nitroisoquinoline provides a synthetic handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not possible with its direct comparator, 6-fluoro-5-nitroisoquinoline (CAS 918490-54-7) . While the 6-fluoro-5-nitroisoquinoline scaffold allows for reduction of the nitro group to an amine, the 3-chloro group on the target compound introduces an orthogonal reactive site for further elaboration .

synthetic chemistry building block cross-coupling SAR derivatization

Purity and Vendor Reliability

Procurement of 3-chloro-6-fluoro-5-nitroisoquinoline from a specialized research chemical supplier like Leyan provides a documented 98% purity, which is higher than the 95% standard grade offered by many other vendors , . This difference in assay specification is critical for reproducibility in sensitive biological assays where impurities can confound results or introduce off-target activities.

procurement purity vendor reliability quality control supply chain

6-Fluoro Antiproliferative Activity

While not on the exact target compound, a study on structurally related 3-arylisoquinolinones demonstrates the critical role of the 6-fluoro substituent for potent antiproliferative activity. Meta-substituted 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (4) showed cytotoxicity up to 700-fold greater than its para-substituted analog (5) across multiple cancer cell lines [1]. This evidence underscores the importance of the 6-fluoro group, present in 3-chloro-6-fluoro-5-nitroisoquinoline, as a key pharmacophoric element for certain biological activities.

antiproliferative microtubule cancer 6-fluoro structure-activity relationship

3-Chloro-6-fluoro-5-nitroisoquinoline Applications


Selective ATR Kinase Probe Development

Researchers focused on the DNA damage response (DDR) and synthetic lethality in cancer can utilize 3-chloro-6-fluoro-5-nitroisoquinoline as a starting scaffold for generating potent and selective ATR kinase inhibitors. The scaffold's demonstrated ability to yield derivatives with >6,000-fold selectivity for ATR over the related kinase ATM, as shown in BindingDB data [1], provides a validated starting point for medicinal chemistry optimization. This scenario is ideal for projects requiring a clean biological tool compound to interrogate ATR-specific pathways without confounding ATM activity.

Divergent Isoquinoline Library Synthesis

Medicinal chemistry groups seeking to maximize chemical diversity from a single building block will benefit from the three orthogonal reactive handles on 3-chloro-6-fluoro-5-nitroisoquinoline. The 3-chloro group can undergo cross-coupling to install aryl/heteroaryl or amine moieties, the 5-nitro group can be reduced to an amine for amide coupling or further derivatization, and the 6-fluoro group modulates electronic properties . This divergent approach enables the rapid exploration of SAR around the isoquinoline core, making it a cost-effective and strategically valuable asset for lead generation programs.

High-Reproducibility Assays

For laboratories conducting quantitative structure-activity relationship (QSAR) studies or sensitive biophysical assays (e.g., SPR, ITC), the 98% purity grade of 3-chloro-6-fluoro-5-nitroisoquinoline from specialized vendors like Leyan is essential . The higher purity reduces the risk of false positives or skewed dose-response curves caused by impurities present in lower-grade (95%) material. This application scenario is critical for ensuring data integrity and minimizing experimental variability in both academic and industrial screening cascades.

Fluorine Effects on Potency and ADME

Research teams exploring the impact of fluorine substitution on drug-like properties can use 3-chloro-6-fluoro-5-nitroisoquinoline as a model system. The presence of the 6-fluoro group, when compared to non-fluorinated or differently fluorinated analogs, allows for direct investigation of fluorine's influence on metabolic stability and target engagement, a principle supported by the 700-fold activity difference observed in related 6-fluoro isoquinolones [2]. Additionally, the compound's distinct LogP and pKa profile compared to 5-nitroisoquinoline makes it suitable for studies correlating physicochemical changes with membrane permeability and solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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